molecular formula C21H30O2 B589739 13-cis Retinoic Acid-d5 Methyl Ester CAS No. 1331666-29-5

13-cis Retinoic Acid-d5 Methyl Ester

Cat. No. B589739
CAS RN: 1331666-29-5
M. Wt: 319.5
InChI Key: SREQLAJQLXPNMC-JXPUCJCNSA-N
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Description

13-cis Retinoic Acid-d5 Methyl Ester is a derivative of retinoic acid, which is a metabolite of vitamin A . It has anti-inflammatory and anti-tumor action, mediated through RAR-β and RAR-α receptors .


Synthesis Analysis

The synthesis of 13-cis Retinoic Acid-d5 Methyl Ester involves complex biochemical processes. Retinol and retinyl esters are the most abundant retinoid forms present in the body. When a fatty acyl group is esterified to the hydroxyl terminus of retinol, a storage form of retinol, the retinyl ester, is formed .


Molecular Structure Analysis

The molecular formula of 13-cis Retinoic Acid-d5 Methyl Ester is C21H30O2 . It has a molecular weight of 319.5 g/mol . The structure includes a bulky hydrophobic region of cyclic end group, a linker unit of the polyene side chain, and a polar end group .


Chemical Reactions Analysis

Retinoids, including 13-cis Retinoic Acid-d5 Methyl Ester, have been identified to play essential roles in many different aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision .


Physical And Chemical Properties Analysis

The physical and chemical properties of 13-cis Retinoic Acid-d5 Methyl Ester include a molecular weight of 319.5 g/mol, XLogP3 of 6.6, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 6, Exact Mass of 319.255963925 g/mol, Monoisotopic Mass of 319.255963925 g/mol, Topological Polar Surface Area of 26.3 Ų, Heavy Atom Count of 23, and Isotope Atom Count of 5 .

Mechanism of Action

Target of Action

The primary targets of 13-cis Retinoic Acid-d5 Methyl Ester are the RAR-β and RAR-α receptors . These receptors play a crucial role in mediating the action of retinoic acid, a metabolite of Vitamin A, which is involved in various homeostatic functions, including the regulation of embryonic development, maintenance of the immune system, and vision .

Mode of Action

13-cis Retinoic Acid-d5 Methyl Ester interacts with its targets, the RAR-β and RAR-α receptors, to induce a series of cellular responses. It has been found to attenuate iNOS expression and activity in cytokine-stimulated murine mesangial cells . This interaction and the resulting changes contribute to its anti-inflammatory and anti-tumor action .

Biochemical Pathways

The compound affects several biochemical pathways. It is known to inhibit retinol oxidation and dehydrogenation of 17β-hydroxy steroids . It also influences the pathways involved in the production of sebum, ductal hyperkeratinization, cutaneous and ductal bacteria, and inflammation .

Pharmacokinetics

The pharmacokinetics of 13-cis Retinoic Acid-d5 Methyl Ester are best described by a modified one-compartment, zero-order absorption model combined with lag time . The mean population pharmacokinetic parameters include an apparent clearance of 15.9 l h 1, apparent volume of distribution of 85 l, and absorption lag time of 40min . There is a large inter-individual variability associated with all parameters .

Result of Action

The molecular and cellular effects of the compound’s action are significant. It induces mitochondrial membrane permeability transition, observed as swelling and as a decrease in membrane potential, and stimulates the release of cytochrome c . These effects implicate mechanisms through the apoptosis pathway .

Action Environment

The action, efficacy, and stability of 13-cis Retinoic Acid-d5 Methyl Ester are influenced by various environmental factors. The compound is unstable to light, oxygen, and heat . Its stability in solution is protected by the presence of antioxidants, such as butylated hydroxytoluene and pyrogallol . A variety of factors influence its stability in tissue culture media, and degradation and isomerization are minimized by storage under an inert gas such as argon, at < —20 °C in the dark .

Safety and Hazards

The toxicity of 13-cis-retinoic acid largely reflects its tissue distribution with skin and subcutaneous side-effects limiting dose escalation . It is used as a treatment for severe acne .

Future Directions

Retinoids, including 13-cis Retinoic Acid-d5 Methyl Ester, have been extensively studied for their utility in cancer prevention and treatment . They have shown promise in the treatment of subtypes of leukemia harboring chromosomal translocations. Promising results have also been observed in the breast cancer prevention setting . Further study in clinical settings, especially as a combination therapy with chemotherapy drugs, is warranted .

properties

IUPAC Name

methyl (2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15-/i3D3,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREQLAJQLXPNMC-JXPUCJCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-cis Retinoic Acid-d5 Methyl Ester

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